

# Technical Guide: Solubility & Physicochemical Profiling of Diphenyl Phosphate (DPP)

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## Compound of Interest

Compound Name: *Phosphoric acid, diphenyl ester*

CAS No.: 53396-64-8

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Compound: Diphenyl Phosphate (**Phosphoric acid, diphenyl ester**) CAS: 838-85-7 Formula:  $C_{12}H_{11}O_4P$  Molecular Weight: 250.19 g/mol [1][2][3][4]

## Executive Summary

Diphenyl phosphate (DPP) is an organophosphorus compound serving as both a degradation product of flame retardants (e.g., TPHP) and a potent Brønsted acid catalyst in organic synthesis (e.g., Ring-Opening Polymerization).[3][5]

Contrary to some aggregated databases listing it as "slightly soluble" in alcohols, DPP is significantly soluble in polar organic solvents such as methanol, ethanol, and chloroform due to its ability to act as a hydrogen bond donor (P-OH group). Its solubility profile is characterized by a sharp polarity cutoff: it is highly soluble in alcohols and chlorinated solvents, sparingly soluble in non-polar alkanes (hexane), and practically insoluble in water, making it an ideal candidate for liquid-liquid extraction and recrystallization purification strategies.

## Physicochemical Landscape

Understanding the solubility of DPP requires analyzing its molecular interaction potential.

## Molecular Mechanism of Dissolution

- **Hydrogen Bonding:** The P(O)OH moiety acts as a strong hydrogen bond donor. In Methanol (MeOH), the solvent acts as a hydrogen bond acceptor, facilitating energetically favorable solvation shells.
- **Lipophilicity:** The two phenyl rings provide significant lipophilic character (LogP ~ 2.88 - 4.6 depending on prediction models), allowing dissolution in aromatic solvents like Benzene and Toluene.
- **Acidity (pKa):** DPP is a relatively strong acid for an organic phosphate (pKa  $\approx$  1.12 predicted; experimental values vary  $\sim$ 3.88 depending on solvent systems). In basic organic solvents (e.g., DMSO, Pyridine), solubility is enhanced by deprotonation and salt formation.

## Solubility Data Summary

The following table synthesizes data from experimental observations and thermodynamic behaviors of analogous aryl phosphates.

Solvent Class	Specific Solvent	Solubility Status	Mechanistic Driver
Alcohols	Methanol	High	H-bond solvation of P-OH; dipole-dipole interactions.[6]
Ethanol	High	Similar to methanol; slightly reduced due to alkyl chain length.[6]	
Chlorinated	Chloroform (CHCl <sub>3</sub> )	High	Dipole interactions; standard solvent for recrystallization.[6]
Dichloromethane (DCM)	High	Good solubilization of the phenyl rings.	
Aromatics	Benzene / Toluene	Moderate/High	- stacking interactions with phenyl rings.[6] Note: Supersaturation is common.[7]
Ethers	Diethyl Ether	Moderate	H-bond acceptance by ether oxygen.[6]
Alkanes	Hexane / Pet Ether	Low / Insoluble	Lack of polarity to overcome lattice energy; used as an antisolvent.[6]
Aqueous	Water	Insoluble	Hydrophobic effect of phenyl rings dominates over the polar head group.[6]

## Experimental Protocols

## Protocol A: Gravimetric Solubility Determination (Self-Validating)

For researchers requiring exact mole-fraction data (

) for thermodynamic modeling (e.g., Apelblat equation).

Reagents: DPP (>98% purity), HPLC-grade Methanol. Equipment: Jacketed equilibrium cell, magnetic stirrer, syringe filter (0.22  $\mu\text{m}$  PTFE).

- Preparation: Add excess DPP solid to 10 mL of Methanol in the jacketed cell.
- Equilibration: Stir at fixed temperature ( K) for 24 hours.
  - Validation Step: Stop stirring and allow to settle for 2 hours. If no solid is visible, the solution is undersaturated—add more DPP and repeat.
- Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.
- Quantification:
  - Transfer filtrate to a pre-weighed weighing dish ( ).
  - Evaporate solvent under vacuum at 40°C until constant mass is achieved ( ).
  - Calculation: Solubility (g/L) = .

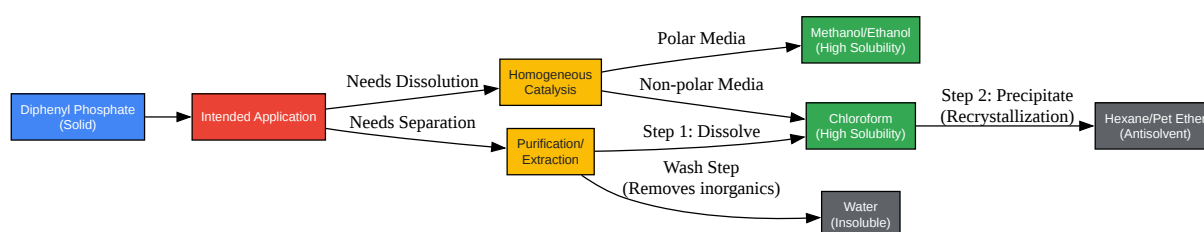
## Protocol B: Purification via Recrystallization (CHCl<sub>3</sub>/Pet Ether)

The standard method to isolate high-purity DPP from degradation mixtures.

- Dissolution: Dissolve crude DPP in the minimum amount of boiling Chloroform (CHCl<sub>3</sub>).
- Filtration: Filter the hot solution rapidly to remove insoluble impurities (e.g., inorganic phosphates).
- Antisolvent Addition: Slowly add Petroleum Ether (or Hexane) to the hot filtrate until a persistent cloudiness appears.
- Crystallization: Reheat to clear the solution, then allow it to cool slowly to room temperature, followed by 4°C refrigeration.
- Isolation: Filter the white crystalline powder and wash with cold Pet Ether.

## Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the correct solvent system based on the intended application (Extraction vs. Reaction).



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Caption: Decision matrix for solvent selection in DPP processing. Green nodes indicate effective solvents; gray nodes indicate antisolvents or wash media.

## Critical Considerations for Drug Development

When using DPP as a raw material or analyzing it as an impurity in drug formulations:

- **Supersaturation Risk:** In aromatic solvents (Benzene/Toluene), DPP is prone to supersaturation. A solution may appear stable at room temperature but precipitate unexpectedly upon seeding or agitation. Always use seeding crystals during quantitative transfers.[6]
- **Hygroscopicity:** While the phenyl rings are hydrophobic, the phosphate head is polar. Anhydrous DPP crystals will liquefy (deliquesce) upon prolonged contact with humid air or wet solvents, complicating gravimetric analysis.
- **Analytical Interference:** In HPLC with UV detection, the phenyl rings of DPP absorb strongly at 254 nm. Ensure baseline separation from other aromatic APIs (Active Pharmaceutical Ingredients) using a gradient method (e.g., Methanol/Water with 0.1% Formic Acid).

## References

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